

# Physical and chemical properties of morpholinomethyl pyridine boronic acids

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (6-(Morpholinomethyl)pyridin-3-yl)boronic acid

Cat. No.: B1425322

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of Morpholinomethyl Pyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

## Abstract

Morpholinomethyl pyridine boronic acids are a class of heterocyclic organoboron compounds that have garnered significant interest as versatile building blocks in modern medicinal chemistry. Their unique structural architecture, combining the Lewis acidic boronic acid moiety, the basic pyridine core, and a flexible morpholinomethyl substituent, imparts a nuanced profile of reactivity, stability, and physicochemical properties. This guide provides an in-depth exploration of these properties, offering field-proven insights into their synthesis, characterization, and application. We delve into the critical aspects of their stability, particularly the pervasive issue of protodeboronation, and detail their utility in palladium-catalyzed cross-coupling reactions. This document is intended to serve as a comprehensive technical resource for researchers leveraging these reagents in the synthesis of complex molecules and the development of novel therapeutics.

## Introduction: Strategic Importance in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its modulation of aqueous solubility and metabolic stability make it a cornerstone of drug design. When functionalized with a boronic acid, the pyridine ring is transformed into a powerful synthetic intermediate, primarily for the Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of C-C bonds.<sup>[1]</sup>

The incorporation of a morpholinomethyl group further enhances the utility of this scaffold. The morpholine moiety is frequently used to improve the pharmacokinetic profile of drug candidates, often increasing solubility and metabolic stability while providing an additional site for hydrogen bonding.<sup>[2]</sup> The methylene linker offers conformational flexibility. The resulting morpholinomethyl pyridine boronic acid is therefore a trifunctional reagent of significant value, allowing for the strategic introduction of this desirable fragment into complex molecular architectures. Understanding the inherent physical and chemical properties of this building block is paramount to its effective and efficient use in multi-step synthetic campaigns.

## Synthesis and Molecular Structure

The most common and scalable method for synthesizing pyridinylboronic acids is through a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate.<sup>[1]</sup> This approach offers a direct route to the desired product from readily available starting materials.

## General Synthetic Protocol: Halogen-Metal Exchange and Borylation

This protocol describes a general procedure for the synthesis of **(6-(morpholinomethyl)pyridin-3-yl)boronic acid** from 5-bromo-2-(morpholinomethyl)pyridine.

Materials:

- 5-bromo-2-(morpholinomethyl)pyridine

- Anhydrous tetrahydrofuran (THF) or diethyl ether
- n-Butyllithium (n-BuLi) solution in hexanes
- Triisopropyl borate ( $\text{B}(\text{O}i\text{-Pr})_3$ )
- Aqueous hydrochloric acid (e.g., 1 M HCl)
- Anhydrous sodium sulfate or magnesium sulfate
- Argon or Nitrogen gas supply

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 5-bromo-2-(morpholinomethyl)pyridine (1.0 eq).
- **Dissolution:** Dissolve the starting material in anhydrous THF.
- **Cooling:** Cool the solution to  $-78\text{ }^{\circ}\text{C}$  using a dry ice/acetone bath. The maintenance of low temperature is critical to prevent side reactions.
- **Lithiation:** Slowly add n-butyllithium (approx. 1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above  $-70\text{ }^{\circ}\text{C}$ . The reaction is often exothermic. Stir the mixture at  $-78\text{ }^{\circ}\text{C}$  for 1 hour to ensure complete halogen-metal exchange.
- **Borylation:** To the newly formed aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below  $-70\text{ }^{\circ}\text{C}$ . After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
- **Quenching and Hydrolysis:** Cool the reaction mixture to  $0\text{ }^{\circ}\text{C}$  in an ice bath and slowly quench by adding aqueous HCl. This step hydrolyzes the borate ester to the desired boronic acid.
- **Workup:** Transfer the mixture to a separatory funnel. The product may be in either the aqueous or organic layer depending on the pH. Adjusting the pH to be slightly acidic can

help partition the product. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
- **Purification:** The crude product can be purified by recrystallization or silica gel chromatography.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General synthesis of a morpholinomethyl pyridine boronic acid.

## Physicochemical Properties

The interplay between the pyridine nitrogen, the boronic acid group, and the morpholine moiety dictates the compound's physical properties.

### Acidity (pKa)

Pyridine boronic acids are amphoteric and exhibit at least two pKa values.

- **pKa<sub>1</sub>:** Corresponds to the protonation of the pyridine nitrogen. For the parent 3-pyridineboronic acid, this value is approximately 4.34.[3] The electron-donating nature of the morpholinomethyl group is expected to slightly increase the basicity of the pyridine nitrogen.
- **pKa<sub>2</sub>:** Corresponds to the Lewis acidity of the boronic acid group, which accepts a hydroxide ion to form the tetrahedral boronate species. For 3-pyridineboronic acid, this is around 8.19.[3] At physiological pH (~7.4), the boronic acid group exists predominantly in its neutral, trigonal planar form.[1] For the related (6-morpholinopyridin-3-yl)boronic acid, a predicted pKa of 4.68 has been reported, likely corresponding to the pyridine nitrogen.[4][5]

## Solubility

The presence of the hydrophilic morpholine ring and the boronic acid group generally confers good solubility in polar solvents. (6-Morpholinopyridin-3-yl)boronic acid is reported to be soluble in water and methanol.<sup>[2]</sup> Solubility is pH-dependent; protonation of the pyridine nitrogen at low pH or formation of the anionic boronate at high pH will increase aqueous solubility.

## Physical Data Summary

Property	(6-Morpholinopyridin-3-yl)boronic acid	(6-(Morpholinomethyl)pyridin-3-yl)boronic acid	Notes
CAS Number	904326-93-8 <sup>[6]</sup>	934505-32-5 <sup>[7]</sup>	
Molecular Formula	C <sub>9</sub> H <sub>13</sub> BN <sub>2</sub> O <sub>3</sub> <sup>[6]</sup>	C <sub>10</sub> H <sub>15</sub> BN <sub>2</sub> O <sub>3</sub> <sup>[7]</sup>	
Molecular Weight	208.02 g/mol <sup>[6]</sup>	222.05 g/mol <sup>[7]</sup>	
Appearance	White to off-white solid <sup>[2]</sup>	Data not available (likely solid)	
pKa (predicted)	4.68 <sup>[4]</sup> <sup>[5]</sup>	Data not available	This value likely corresponds to the pyridine nitrogen.
Boiling Point	458.6 °C (Predicted) <sup>[4]</sup>	Data not available	
Solubility	Soluble in water, methanol <sup>[2]</sup>	Data not available (expected to be similar)	
Storage	2-8 °C, under inert gas <sup>[4]</sup> <sup>[8]</sup>	2-8 °C, under inert gas	Recommended to prevent decomposition.

## Chemical Reactivity and Stability

The utility of a boronic acid is fundamentally linked to its stability and reactivity profile. While powerful reagents, heteroaryl boronic acids are susceptible to decomposition.

## Protodeboronation: The Key Instability Pathway

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.<sup>[9]</sup> This is the most significant undesired side reaction, particularly under the basic conditions often required for Suzuki-Miyaura coupling.<sup>[10]</sup>

The mechanism and rate of protodeboronation are highly pH-dependent. For basic heteroaromatic boronic acids like pyridine derivatives, the speciation of the molecule is crucial. Under neutral pH conditions, these compounds can form a zwitterion, with a protonated pyridine nitrogen and an anionic boronate. This zwitterionic form can be particularly susceptible to a unimolecular fragmentation, leading to rapid decomposition.<sup>[9]</sup> Shifting the pH to be either strongly acidic or strongly basic moves the equilibrium away from the reactive zwitterion, which can attenuate the rate of protodeboronation.<sup>[9]</sup>

## Strategies for Enhancing Stability

The inherent instability of some boronic acids, particularly 2-pyridyl derivatives, has driven the development of more stable surrogates.<sup>[11]</sup>

- **Boronic Esters:** Conversion of the boronic acid to a boronic ester, such as a pinacol or neopentyl glycol ester, can significantly enhance stability by sterically protecting the boron center from hydrolysis.<sup>[12]</sup>
- **N-methyliminodiacetic acid (MIDA) Boronates:** These are a class of exceptionally stable, crystalline solids that are robust to benchtop storage and chromatography.<sup>[11][13]</sup> Under specific basic conditions used for cross-coupling, they undergo a slow-release of the free boronic acid in situ, maintaining a low, steady-state concentration that favors the desired coupling reaction over decomposition.<sup>[11]</sup>

## The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is the cornerstone application for morpholinomethyl pyridine boronic acids, enabling the formation of a C(sp<sup>2</sup>)–C(sp<sup>2</sup>) bond between the pyridine ring and an aryl or heteroaryl halide/triflate.

### Causality in Protocol Design:

- **Catalyst/Ligand:** The choice of palladium source (e.g.,  $\text{Pd}(\text{OAc})_2$ ,  $\text{Pd}_2(\text{dba})_3$ ) and phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) are often required to promote the difficult reductive elimination step and prevent catalyst deactivation by the basic pyridine nitrogen.
- **Base:** A base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ,  $\text{Cs}_2\text{CO}_3$ ) is required to activate the boronic acid, forming the boronate which is more competent for transmetalation to the palladium center. The choice of base can also influence the rate of protodeboronation.
- **Solvent:** A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is typically used. Water is often necessary to dissolve the base and facilitate the formation of the active boronate species.

### Materials:

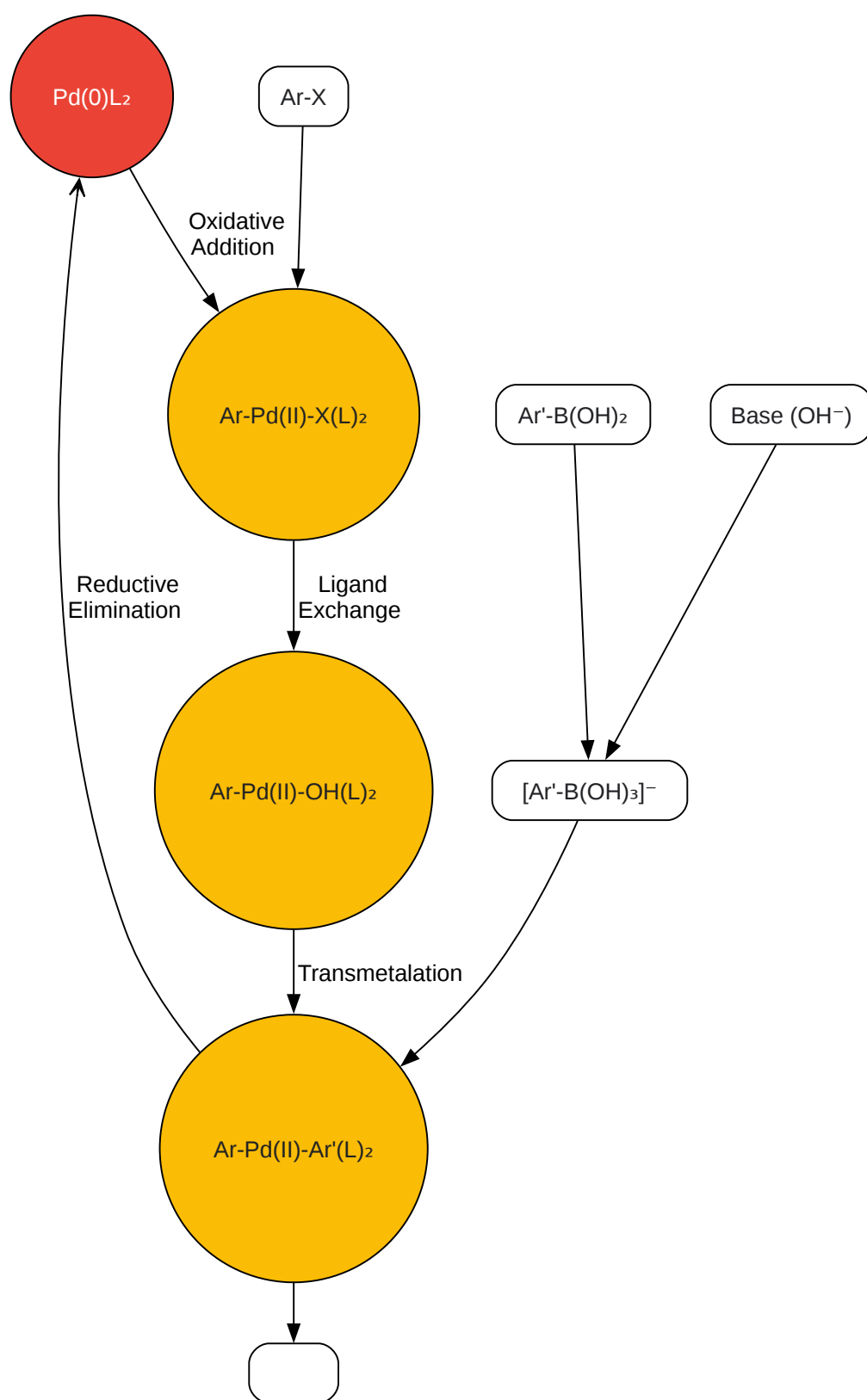
- Morpholinomethyl pyridine boronic acid (1.2-1.5 eq)
- Aryl or heteroaryl halide/triflate (1.0 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ , 2-5 mol%)
- Phosphine ligand (e.g., SPhos, 4-10 mol%)
- Base (e.g.,  $\text{K}_3\text{PO}_4$ , 2-3 eq)
- Solvent (e.g., Dioxane/Water, 4:1)

### Procedure:

- **Reaction Setup:** To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add the aryl halide, the boronic acid, the base, the palladium catalyst, and the phosphine ligand.
- **Inert Atmosphere:** Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial as the palladium(0) active species is oxygen-sensitive.

- Solvent Addition: Add the degassed solvent mixture via syringe.
- Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Reaction progress should be monitored by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.



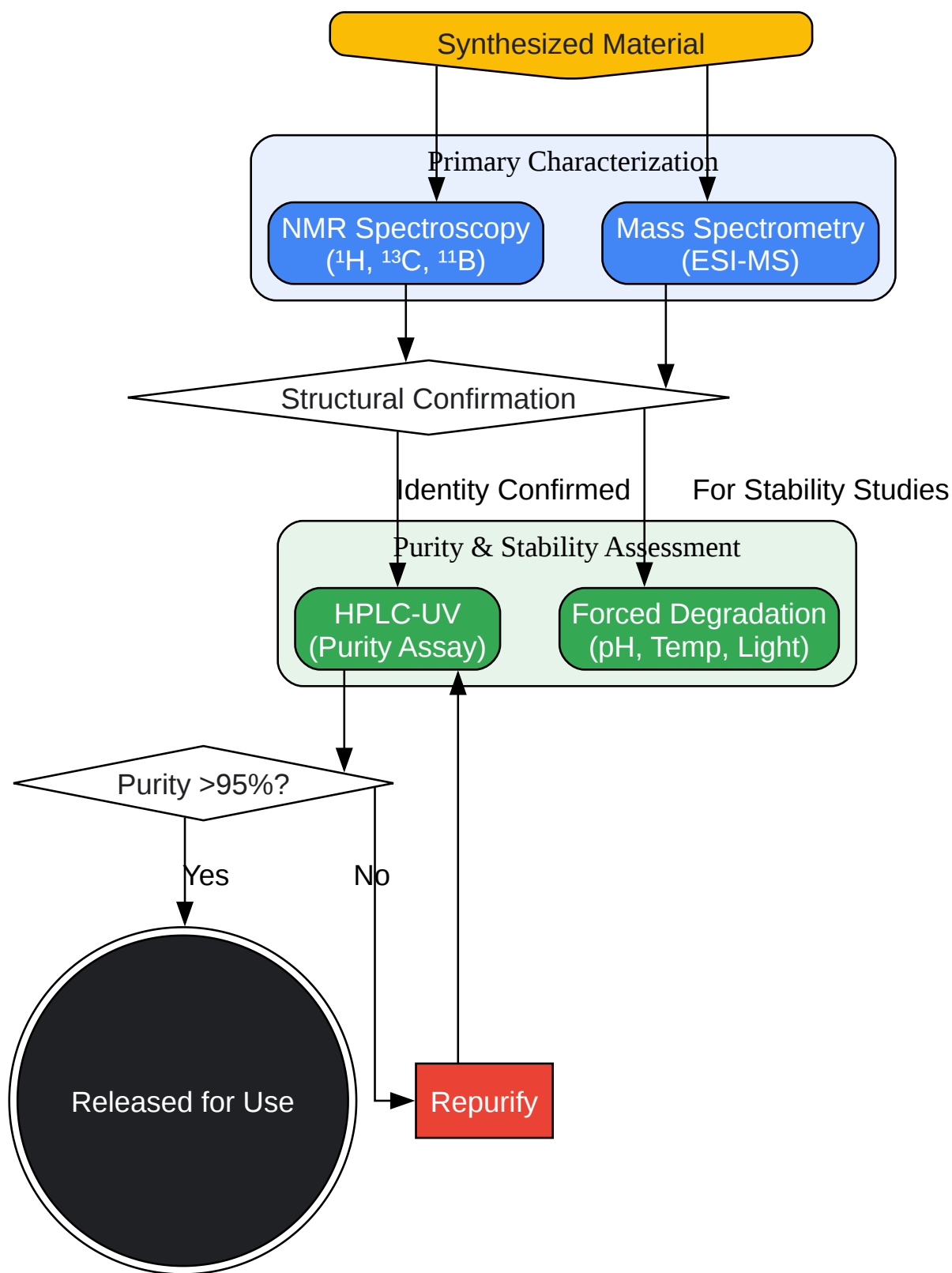


[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Analytical Characterization Workflow

Rigorous characterization is essential to confirm the identity, purity, and stability of morpholinomethyl pyridine boronic acids. A multi-technique approach is standard practice.



[Click to download full resolution via product page](#)

Caption: A standard workflow for the analytical characterization of the title compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or CDCl<sub>3</sub>). Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B spectra.
- <sup>1</sup>H NMR: The expected spectrum for **(6-(morpholinomethyl)pyridin-3-yl)boronic acid** would show distinct signals:
  - Three aromatic protons on the pyridine ring (a singlet or doublet near 8.5-9.0 ppm, and two doublets between 7.5-8.5 ppm).
  - A singlet for the methylene bridge (-CH<sub>2</sub>-) protons, typically between 3.5-4.5 ppm.
  - Two multiplets for the morpholine ring protons (-CH<sub>2</sub>OCH<sub>2</sub>- and -CH<sub>2</sub>NCH<sub>2</sub>-), usually between 2.5-3.8 ppm.
  - A broad singlet for the boronic acid B(OH)<sub>2</sub> protons, which is exchangeable with D<sub>2</sub>O and can vary in chemical shift.
- <sup>11</sup>B NMR: This technique is diagnostic for boron-containing compounds. A signal between 20-30 ppm is typical for a trigonal boronic acid.[\[14\]](#)

## High-Performance Liquid Chromatography (HPLC)

- Protocol: Develop a reverse-phase HPLC method (e.g., C18 column) with a mobile phase gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes.
- Application: HPLC is the primary method for determining the purity of the compound. The peak area percentage at a specific wavelength (e.g., 254 nm) is used to quantify purity. It is also used to monitor reaction completion and stability over time.

## Mass Spectrometry (MS)

- Protocol: Analyze a dilute solution of the sample via electrospray ionization (ESI) mass spectrometry in positive ion mode.

- Application: MS confirms the molecular weight of the compound. The expected observation would be the protonated molecule  $[M+H]^+$ . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

## Conclusion

Morpholinomethyl pyridine boronic acids are highly valuable, albeit sensitive, reagents in the toolbox of the medicinal chemist. Their physical properties, particularly solubility and pKa, are governed by the synergistic effects of their three core functional groups. Chemically, their utility in Suzuki-Miyaura cross-coupling is well-established, but this must be balanced against their susceptibility to protodeboronation. A thorough understanding of the factors governing their stability—especially pH—and the strategic use of protective groups like MIDA esters are critical for their successful application. The analytical workflows detailed herein provide a robust framework for ensuring the quality and integrity of these essential building blocks, ultimately enabling the efficient synthesis of next-generation therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. 6-(4-morpholinyl)-3-pyridinylboronic acid | 904326-93-8 [amp.chemicalbook.com]
- 5. 6-Morpholinopyridin-3-ylboronic acid (904326-93-8) for sale [vulcanchem.com]
- 6. 6-(Morpholino)pyridine-3-boronic Acid | 904326-93-8 | TCI EUROPE N.V. [tcichemicals.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 6-Morpholino-3-pyridineboronic Acid | 904326-93-8 [sigmaaldrich.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of morpholinomethyl pyridine boronic acids]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1425322#physical-and-chemical-properties-of-morpholinomethyl-pyridine-boronic-acids]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)